molecular formula C7H13NO3S B12079919 (3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol

(3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol

Cat. No.: B12079919
M. Wt: 191.25 g/mol
InChI Key: MHISXEQFRSBVNT-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a cyclopropanesulfonyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a γ-lactam, the pyrrolidine ring can be constructed through cyclization reactions.

    Introduction of the Cyclopropanesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using cyclopropanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the hydroxyl group.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonyl group.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a deoxygenated or desulfonylated product.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanesulfonyl group can act as a bioisostere, mimicking the function of other functional groups in biological systems. The hydroxyl group may participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-(Methanesulfonyl)pyrrolidin-3-ol: Similar structure but with a methanesulfonyl group instead of a cyclopropanesulfonyl group.

    (3R)-1-(Ethanesulfonyl)pyrrolidin-3-ol: Features an ethanesulfonyl group.

    (3R)-1-(Propylsulfonyl)pyrrolidin-3-ol: Contains a propylsulfonyl group.

Uniqueness

(3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

IUPAC Name

(3R)-1-cyclopropylsulfonylpyrrolidin-3-ol

InChI

InChI=1S/C7H13NO3S/c9-6-3-4-8(5-6)12(10,11)7-1-2-7/h6-7,9H,1-5H2/t6-/m1/s1

InChI Key

MHISXEQFRSBVNT-ZCFIWIBFSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)S(=O)(=O)C2CC2

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.